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Compound of Interest

Compound Name: 1-Chloro-3-ethylbenzene

Cat. No.: B1584093 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
chloro-3-ethylbenzene, a key aromatic compound used in various chemical syntheses. The

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical manufacturing, offering a centralized resource for its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 1-chloro-3-ethylbenzene. This information is critical for the structural

elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.22 - 7.12 m 3 Ar-H

7.07 - 7.03 m 1 Ar-H

2.63 q 7.6 2 -CH₂-

1.23 t 7.6 3 -CH₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm Assignment

145.4 Ar-C-CH₂CH₃

134.1 Ar-C-Cl

128.4 Ar-CH

127.1 Ar-CH

126.2 Ar-CH

124.2 Ar-CH

28.9 -CH₂-

15.4 -CH₃

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3065 Weak Aromatic C-H Stretch

2967, 2933, 2874 Medium Aliphatic C-H Stretch

1595, 1573, 1477 Medium-Strong Aromatic C=C Bending

1083 Strong C-Cl Stretch

777 Strong C-H Out-of-plane Bending

Mass Spectrometry (MS) Data
The mass spectrum of 1-chloro-3-ethylbenzene is characterized by a prominent molecular ion

peak and several key fragment ions.

m/z Relative Intensity (%) Assignment

142 25 [M+2]⁺

140 75 [M]⁺

125 100 [M-CH₃]⁺

105 30 [C₈H₉]⁺

Experimental Protocols
The following sections detail the standard operating procedures for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 1-chloro-3-ethylbenzene is accurately weighed and dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.
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The sample is vortexed to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a

spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is performed. Key parameters include a

spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a

significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-

noise ratio.

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected.

A small drop of neat 1-chloro-3-ethylbenzene is placed directly onto the ATR crystal.

The spectrum is recorded by co-adding a number of scans (e.g., 16 or 32) at a resolution of

4 cm⁻¹.

The resulting spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):
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A small amount of 1-chloro-3-ethylbenzene is introduced into the ion source of the mass

spectrometer, typically via a gas chromatography (GC) system for separation and

purification.

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector measures the abundance of each ion, and the data is presented as a mass

spectrum, which is a plot of relative intensity versus m/z.

Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
chloro-3-ethylbenzene, from sample preparation to data interpretation.
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Spectroscopic Analysis Workflow for 1-Chloro-3-ethylbenzene

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

1-Chloro-3-ethylbenzene Sample
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(for MS)
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Click to download full resolution via product page

Spectroscopic analysis workflow for 1-chloro-3-ethylbenzene.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-3-ethylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584093#1-chloro-3-ethylbenzene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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